2-chloro-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone
Description
2-Chloro-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone is a halogenated acetophenone derivative featuring a 7-ethyl-substituted indole core. The compound’s structure comprises a phenylethanone backbone with a chlorine atom at the α-carbon and a 7-ethylindole group at the β-position.
Properties
IUPAC Name |
2-chloro-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO/c1-2-12-9-6-10-14-15(11-20-17(12)14)18(21)16(19)13-7-4-3-5-8-13/h3-11,16,20H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDWUIVMLNLUQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone typically involves the reaction of 7-ethylindole with 2-chloroacetophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is then heated to facilitate the formation of the desired product.
Chemical Reactions Analysis
2-chloro-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Scientific Research Applications
Key Features
- Indole Framework : Provides a basis for various biological activities.
- Chlorine Substitution : May enhance reactivity and interaction with biological targets.
Chemistry
In synthetic organic chemistry, this compound serves as a building block for the development of more complex molecules. Its indole moiety is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, 2-chloro-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone is utilized in studies related to:
- Enzyme Inhibition : It acts as a model compound for understanding interactions between small molecules and enzymes.
- Receptor Binding : The compound's structure allows it to mimic natural ligands, facilitating studies on receptor interactions.
Medicine
Research into this compound includes exploring its potential as a therapeutic agent. Its structural similarity to other bioactive indole derivatives makes it a candidate for drug development. Notable areas of interest include:
- Anticancer Activity : Investigations have shown that similar indole derivatives exhibit significant anticancer properties.
Industry
While not widely used in industrial applications, this compound finds its place in the development of new materials and chemical processes.
Research indicates that this compound may possess several biological activities:
Anticancer Activity
Studies suggest that compounds similar to this one can induce apoptosis in cancer cells. For instance, related indole derivatives have shown efficacy against various cancer cell lines.
Antimicrobial Activity
The antimicrobial properties of indole-based compounds are well-documented. Related compounds have been tested against various bacterial strains:
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Anti-inflammatory Activity
Indole derivatives have also been studied for their anti-inflammatory effects, showing potential in modulating inflammatory responses by inhibiting pro-inflammatory cytokines.
Case Studies
Several case studies highlight the significance of indole derivatives:
Case Study on Anticancer Effects
A study focused on the effects of various indole derivatives on breast cancer cells (MCF7), revealing that specific substitutions on the indole ring enhanced cytotoxicity and apoptosis induction.
Antimicrobial Screening
Another study screened various indole derivatives against clinical isolates of bacteria, finding that certain substitutions improved antibacterial activity compared to standard antibiotics.
Mechanism of Action
The mechanism of action of 2-chloro-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This binding can lead to inhibition or activation of enzymatic functions, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Structural Analogues
Physicochemical Properties
- Lipophilicity: The 7-ethyl group increases logP compared to unsubstituted indole derivatives (e.g., logP of target compound ~3.2 vs. 2.8 for 2-chloro-1-phenylethanone) .
- Melting Points: Bulky substituents (e.g., ethyl) lower melting points. For example: Target compound: Estimated m.p. ~120–130°C (similar to 2-chloro-1-(2,7-dimethylindol-3-yl)ethanone, m.p. 89°C ). 2-Chloro-1-(4-fluorophenyl)ethanone: m.p. 179–180°C due to planar fluorophenyl group .
Key Research Findings
Substituent Effects : Ethyl groups improve metabolic stability but reduce electrophilic reactivity. Chlorine enhances halogen bonding in target interactions .
Synthetic Flexibility : Indole derivatives allow modular synthesis, enabling rapid diversification for structure-activity relationship (SAR) studies .
Biological Trade-offs : Increased lipophilicity from ethyl groups may improve tissue penetration but raise cytotoxicity risks .
Biological Activity
2-chloro-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone, a compound with the chemical formula C18H16ClNO and CAS number 743441-97-6, belongs to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
Chemical Structure
The structure of this compound can be represented as follows:
Key Features:
- Indole Framework: The indole ring is known for its diverse biological activities.
- Chlorine Substitution: The presence of chlorine may enhance the compound's reactivity and biological interactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies on related indole derivatives have shown promising results against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 10.5 | |
| Compound B | MCF7 | 5.2 | |
| Compound C | HCT116 | 8.7 |
In vitro studies have demonstrated that indole derivatives can induce apoptosis in cancer cells, suggesting that this compound may exhibit similar effects.
Antimicrobial Activity
The antimicrobial properties of indole-based compounds are well-documented. For instance, related compounds have been tested against various bacterial strains:
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
These results indicate that the compound may possess broad-spectrum antimicrobial activity.
Anti-inflammatory Activity
Indole derivatives have also been studied for their anti-inflammatory effects. Compounds with similar structures have shown inhibition of pro-inflammatory cytokines in vitro, suggesting that this compound could modulate inflammatory responses effectively.
Case Studies
Several case studies highlight the biological significance of indole derivatives:
-
Case Study on Anticancer Effects:
A study investigated the effects of a series of indole derivatives on breast cancer cells (MCF7). The results indicated that specific substitutions on the indole ring enhanced cytotoxicity and apoptosis induction. -
Antimicrobial Screening:
Another study screened various indole derivatives against clinical isolates of bacteria. The findings revealed that certain substitutions improved antibacterial activity significantly compared to standard antibiotics.
Q & A
Q. What are the established synthetic routes for 2-chloro-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone?
The synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1 : Friedel-Crafts acylation to introduce the phenylethanone moiety, using catalysts like AlCl₃ under controlled temperatures (40–60°C) .
- Step 2 : Chlorination at the α-carbon using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane .
- Step 3 : Functionalization of the indole ring via alkylation (e.g., ethylation at the 7-position) using ethyl halides and bases like NaH .
Key challenges include optimizing regioselectivity during indole modification and minimizing side reactions during chlorination.
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethyl group at indole C7, chloro and phenyl groups on ethanone) .
- IR Spectroscopy : Detect carbonyl (C=O) stretches (~1700 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₈H₁₅ClNO) and isotopic patterns .
- X-ray Crystallography : For absolute configuration determination, though limited by crystal growth challenges in indole derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
Contradictions often arise from:
- Sample Degradation : Hydrolysis of the α-chloro group or oxidation of the indole ring during storage. Mitigate by storing samples at –20°C in inert atmospheres .
- Structural Analog Interference : Compare activity with analogs (e.g., 7-methyl or non-chlorinated derivatives) to isolate the role of the ethyl and chloro groups .
- Assay Variability : Standardize protocols (e.g., enzyme kinetics, cell viability assays) using positive controls like staurosporine for kinase inhibition studies .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT Calculations : Model the electrophilicity of the α-chloro carbon using Gaussian or ORCA software. Key parameters include LUMO energy and Fukui indices .
- Molecular Docking : Predict binding affinity with biological targets (e.g., kinases) using AutoDock Vina, focusing on interactions between the indole ring and hydrophobic pockets .
- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose alternative pathways, such as replacing Friedel-Crafts with Suzuki coupling for phenyl group introduction .
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts acylation to improve regioselectivity and reduce byproducts .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for alkylation steps to enhance solubility of indole intermediates .
- Temperature Gradients : Employ microwave-assisted synthesis to accelerate chlorination while maintaining yields (>80%) .
Q. What are the key considerations for designing stability studies of this compound?
- Forced Degradation : Expose to accelerated conditions (40°C/75% RH, UV light) to identify degradation products (e.g., dechlorinated ethanone or indole ring oxidation) .
- HPLC-MS Monitoring : Track decomposition pathways using reverse-phase chromatography with PDA/UV detection .
- pH Stability : Assess solubility and stability in buffers (pH 3–10) to guide formulation for in vitro assays .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzyme inhibition potency?
- Source of Enzyme : Variability in protein isoforms (e.g., CYP450 3A4 vs. 2D6) may alter binding. Validate using recombinant enzymes from standardized sources .
- Redox Interference : The indole moiety may act as a redox cycler in assays like MTT. Include controls with antioxidants (e.g., ascorbic acid) .
- Metabolite Interference : Test for metabolites (e.g., hydrolyzed ethanone) using LC-MS to rule out off-target effects .
Methodological Recommendations
- Synthetic Route Validation : Cross-verify pathways using PubChem’s synthetic tree tool or Reaxys .
- Data Reprodubility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing spectral and assay data .
- Safety Protocols : Follow OSHA guidelines for handling chlorinated compounds, including fume hood use and PPE .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
